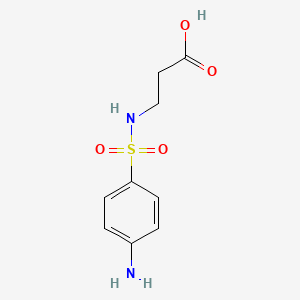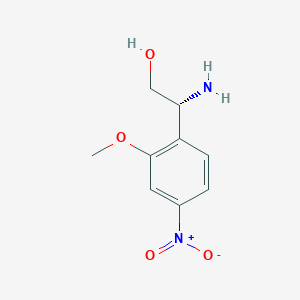
3-((4-Aminophenyl)sulfonamido)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Aminophenyl)sulfonamido)propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids. This compound features a benzene ring conjugated to a propanoic acid, with an amino group and a sulfonamide group attached to the benzene ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-Aminophenyl)sulfonamido)propanoic acid typically involves the reaction of 4-aminobenzenesulfonamide with a suitable propanoic acid derivative. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the reaction, followed by purification steps such as recrystallization to obtain the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps like solvent extraction, distillation, and crystallization to ensure high purity and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3-((4-Aminophenyl)sulfonamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: Nitro-3-((4-aminophenyl)sulfonamido)propanoic acid.
Reduction: 3-((4-aminophenyl)amino)propanoic acid.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
3-((4-Aminophenyl)sulfonamido)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Wirkmechanismus
The mechanism of action of 3-((4-Aminophenyl)sulfonamido)propanoic acid involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase, an enzyme that plays a crucial role in regulating pH and ion balance in tissues. The compound inhibits the activity of carbonic anhydrase by binding to its active site, thereby affecting various physiological processes .
Vergleich Mit ähnlichen Verbindungen
- 3-(4-Methylphenylsulfonamido)propanoic acid
- 3-(4-Aminophenyl)propanoic acid
- 3-(4-Methylbenzenesulfonamido)propanoic acid
Comparison:
3-(4-Methylphenylsulfonamido)propanoic acid: Similar structure but with a methyl group instead of an amino group, leading to different chemical properties and reactivity.
3-(4-Aminophenyl)propanoic acid: Lacks the sulfonamide group, resulting in different biological activity and applications.
3-(4-Methylbenzenesulfonamido)propanoic acid: Similar to 3-(4-Methylphenylsulfonamido)propanoic acid but with variations in the position of substituents, affecting its chemical behavior
This detailed overview provides a comprehensive understanding of 3-((4-Aminophenyl)sulfonamido)propanoic acid, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C9H12N2O4S |
|---|---|
Molekulargewicht |
244.27 g/mol |
IUPAC-Name |
3-[(4-aminophenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C9H12N2O4S/c10-7-1-3-8(4-2-7)16(14,15)11-6-5-9(12)13/h1-4,11H,5-6,10H2,(H,12,13) |
InChI-Schlüssel |
BOTJQCGWLRDIML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine](/img/structure/B13599766.png)




![1-[2-(1h-1,2,4-Triazol-1-yl)ethyl]cyclopropan-1-amine](/img/structure/B13599793.png)

![2-Amino-1-(benzo[b]thiophen-3-yl)ethan-1-one](/img/structure/B13599829.png)





